molecular formula C17H20N2O5S B4441020 N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Katalognummer: B4441020
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: MBZHMODFNXATHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. The compound was first synthesized by Bayer Pharmaceuticals in 1999 and was approved by the FDA in 2005 for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.

Wirkmechanismus

Sorafenib exerts its anticancer effects by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. The compound targets RAF kinases, which are upstream regulators of the MAPK/ERK signaling pathway, as well as VEGFR-2 and PDGFR-β, which are involved in angiogenesis. By inhibiting these kinases, Sorafenib blocks the growth and survival of cancer cells and inhibits the formation of new blood vessels in tumors.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a range of biochemical and physiological effects in preclinical and clinical studies. In addition to its anticancer effects, the compound has been shown to inhibit the growth of endothelial cells and reduce the levels of proinflammatory cytokines, such as TNF-α and IL-6. Sorafenib has also been reported to have antiviral effects against hepatitis C virus and to improve liver function in patients with hepatocellular carcinoma.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to inhibit multiple kinases, and its established safety profile in humans. However, the compound also has some limitations, including its relatively low solubility in water and its potential for off-target effects at high concentrations.

Zukünftige Richtungen

There are several potential future directions for research on Sorafenib and related compounds. One area of focus is the development of new kinase inhibitors that target specific isoforms of RAF kinases or other kinases involved in tumor growth and angiogenesis. Another area of interest is the investigation of Sorafenib in combination with other chemotherapy agents or immunotherapy agents to enhance their efficacy. Finally, there is ongoing research on the use of Sorafenib in other diseases, such as autoimmune disorders and viral infections.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. The compound has been shown to inhibit the activity of multiple kinases, including RAF kinases, VEGFR-2, and PDGFR-β, which are involved in tumor growth and angiogenesis. Sorafenib has also been investigated for its potential use in combination with other chemotherapy agents to enhance their efficacy.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-11-13(6-5-7-14(11)19-25(4,21)22)17(20)18-12-8-9-15(23-2)16(10-12)24-3/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZHMODFNXATHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.